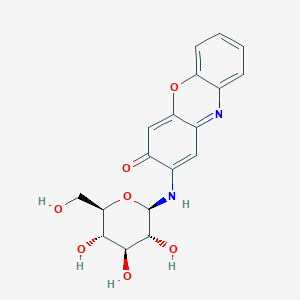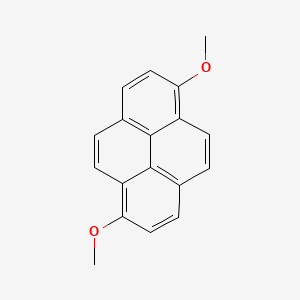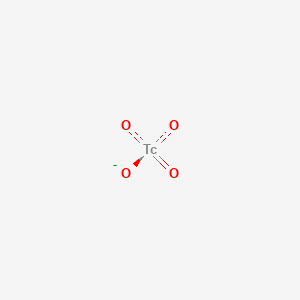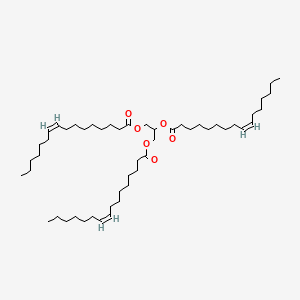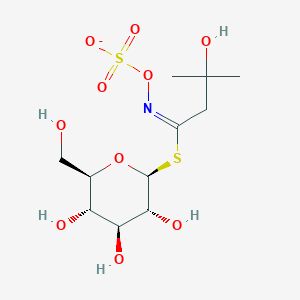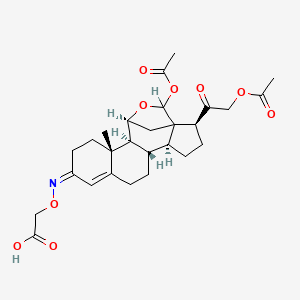![molecular formula C28H41ClN2O B1241405 3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)
3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-283796 is a small molecule drug that acts as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT1). This enzyme plays a crucial role in cholesterol homeostasis by regulating cholesterol absorption, secretion, and metabolism. CL-283796 has been studied for its potential therapeutic applications in treating hypercholesterolemia and related metabolic diseases .
Preparation Methods
The synthesis of CL-283796 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process for large-scale manufacturing .
Chemical Reactions Analysis
CL-283796 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of ACAT1 and its effects on cholesterol metabolism.
Biology: It is used in research to understand the role of ACAT1 in cellular processes and its impact on lipid metabolism.
Medicine: It has potential therapeutic applications in treating hypercholesterolemia and related metabolic disorders by reducing low-density lipoprotein (LDL) cholesterol levels.
Industry: It may be used in the development of new drugs targeting cholesterol metabolism and related pathways
Mechanism of Action
CL-283796 exerts its effects by inhibiting the activity of ACAT1, an enzyme involved in the esterification of cholesterol. By inhibiting ACAT1, CL-283796 reduces the formation of cholesteryl esters, leading to decreased cholesterol absorption and increased cholesterol excretion. This results in a reduction of LDL cholesterol levels in the bloodstream. The molecular targets and pathways involved include the liver, where the drug reduces cholesteryl ester secretion in very low-density lipoprotein (VLDL), leading to a diminished LDL-cholesterol content .
Comparison with Similar Compounds
CL-283796 is similar to other ACAT inhibitors such as CL-283546. Both compounds have been shown to reduce LDL cholesterol levels without significantly affecting high-density lipoprotein (HDL) cholesterol or triglyceride concentrations. CL-283796 is unique in its specific inhibition of ACAT1 and its potential therapeutic applications in treating hypercholesterolemia. Other similar compounds include Avasimibe and Pactimibe, which also target ACAT but may have different selectivity and efficacy profiles .
Properties
Molecular Formula |
C28H41ClN2O |
|---|---|
Molecular Weight |
457.1 g/mol |
IUPAC Name |
3-(4-chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea |
InChI |
InChI=1S/C28H41ClN2O/c1-6-7-8-9-10-17-31(20-25-15-13-24(14-16-25)12-11-21(2)3)28(32)30-27-22(4)18-26(29)19-23(27)5/h13-16,18-19,21H,6-12,17,20H2,1-5H3,(H,30,32) |
InChI Key |
YQFGILAFZYCULR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCC(C)C)C(=O)NC2=C(C=C(C=C2C)Cl)C |
Synonyms |
CL 283,796 CL-283796 N'-(4-chloro-2,6-dimethylphenyl)-N-heptyl-N-((4-(3-methylbutyl)phenyl)methyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)
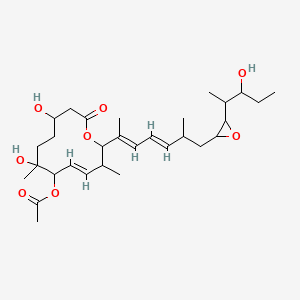

![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)
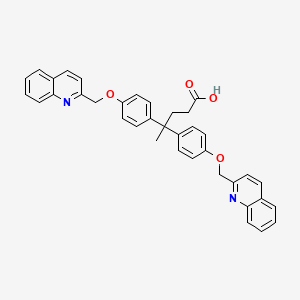
![5-[5-(3-Hydroxy-4-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol](/img/structure/B1241330.png)
![2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1241333.png)
